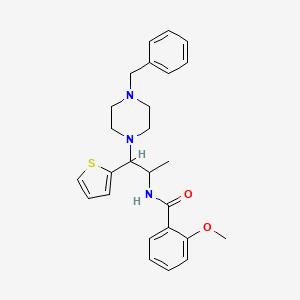
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates several pharmacologically relevant moieties, including a benzylpiperazine unit, a thiophene ring, and a methoxybenzamide group. The structural characteristics suggest potential therapeutic applications, particularly in the fields of psychiatry and oncology.
Chemical Structure and Properties
The molecular formula for this compound is C26H31N3O2S, with a molar mass of approximately 445.61 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 445.61 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
| Reactivity | Reacts with electrophiles |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in psychiatric disorders.
Potential Mechanisms Include:
- Receptor Interaction: Binding to serotonin (5-HT) and dopamine (D) receptors could yield antipsychotic or antidepressant effects.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Activity: Piperazine derivatives have been associated with serotonin reuptake inhibition, making them candidates for treating depression.
- Anticancer Properties: Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines, showcasing potential as anticancer agents.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related piperazine compound on various cancer cell lines. The results indicated significant reductions in cell viability, particularly in breast cancer (MCF7) cells when treated with concentrations above 10 μM.
Study 2: Neuropharmacological Effects
Research involving animal models demonstrated that administration of piperazine derivatives resulted in reduced anxiety-like behaviors, supporting their potential use as anxiolytics.
属性
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-11-6-7-12-23(22)31-2)25(24-13-8-18-32-24)29-16-14-28(15-17-29)19-21-9-4-3-5-10-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDPKKDKLLNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














